molecular formula C17H19NO3S B5395005 N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide

N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide

Cat. No. B5395005
M. Wt: 317.4 g/mol
InChI Key: USCKGZLCOAOBKT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in many cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ, an enzyme that plays a crucial role in many diseases, including cancer, diabetes, and Alzheimer's disease. The inhibition of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ by N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide inhibits N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ by N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance insulin sensitivity in diabetic animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide in lab experiments is its specificity for N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ in various diseases. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide is its low water solubility, which can make it difficult to administer in vivo.

Future Directions

There are many future directions for the research of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide. One potential direction is the development of new derivatives of this compound with improved water solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the role of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamideβ in various diseases and to determine the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide in these diseases. Finally, the use of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis method of N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide involves the reaction of 2-(ethylthio)benzoic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(3,4-dimethoxyphenyl)-2-(ethylthio)benzamide.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-22-16-8-6-5-7-13(16)17(19)18-12-9-10-14(20-2)15(11-12)21-3/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCKGZLCOAOBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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